

The Function of CDK19 Kinase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Examination of Cyclin-Dependent Kinase 19 in Transcriptional Regulation, Signaling, and as a Therapeutic Target

Cyclin-dependent kinase 19 (CDK19) is a serine/threonine kinase that plays a pivotal role in the regulation of gene transcription. As a component of the Mediator complex, CDK19, along with its close paralog CDK8, acts as a molecular bridge between transcription factors and the core transcriptional machinery, including RNA polymerase II (Pol II). This central function places CDK19 at the crossroads of numerous cellular signaling pathways, making it a critical regulator of normal cellular processes and a key player in the pathogenesis of various diseases, most notably cancer. This technical guide provides a comprehensive overview of the function of CDK19, its role in signaling pathways, its implications in disease, and the methodologies used to study this important kinase.

Core Function in Transcriptional Regulation

CDK19 is a subunit of the kinase module of the Mediator complex, which also comprises Cyclin C, MED12, and MED13.[1] The Mediator complex is a large, multi-protein assembly that is essential for the transcription of most Pol II-dependent genes. The kinase module can reversibly associate with the core Mediator complex, and its presence generally correlates with transcriptional repression, although it can also have activating functions depending on the cellular context.

The primary mechanism by which CDK19 influences transcription is through the phosphorylation of various substrates. One of its key targets is the C-terminal domain (CTD) of



the largest subunit of RNA polymerase II.[2] Phosphorylation of the Pol II CTD is a critical step in the transition from transcription initiation to elongation.[2] By modulating the phosphorylation status of the CTD, CDK19 can either promote or inhibit the elongation of transcripts, thereby fine-tuning gene expression.

Furthermore, CDK19 can directly phosphorylate a range of transcription factors, altering their stability, localization, and activity. This provides a direct mechanism for CDK19 to influence specific gene expression programs in response to various cellular signals.

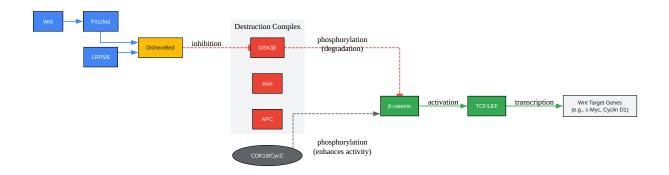
Role in Key Signaling Pathways

CDK19 has been implicated in several fundamental signaling pathways that control cell growth, proliferation, and differentiation. Its involvement in these pathways underscores its importance in maintaining cellular homeostasis and its contribution to disease when dysregulated.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer. CDK8 and CDK19 have been shown to be positive regulators of Wnt/ β -catenin-driven transcription.[3][4] Upon Wnt signaling activation, β -catenin translocates to the nucleus and interacts with TCF/LEF transcription factors to activate target gene expression. CDK8/19 can phosphorylate β -catenin, enhancing its transcriptional activity. Inhibition of CDK8/19 has been shown to suppress the expression of Wnt target genes.





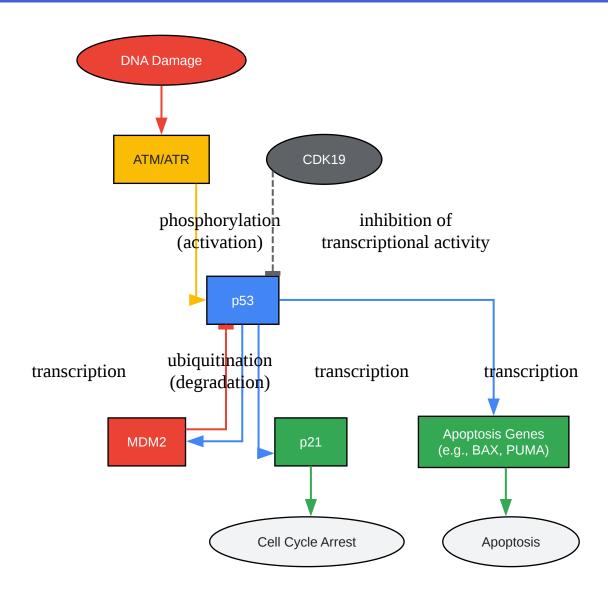
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Caption: Role of CDK19 in the Wnt/ β -catenin signaling pathway.

p53 Signaling Pathway

The p53 tumor suppressor protein is a critical regulator of the cellular response to stress, such as DNA damage. Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. CDK19 has been shown to play a role in modulating the p53 response. Studies have indicated that knockdown of CDK19 can lead to the upregulation of p53 target genes, suggesting that CDK19 may normally function to restrain p53 activity. This function appears to be, at least in part, independent of its kinase activity.





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Caption: Involvement of CDK19 in the p53 signaling pathway.

CDK19 in Cancer and as a Therapeutic Target

Given its central role in transcriptional regulation and its involvement in key oncogenic pathways, it is not surprising that CDK19 is frequently dysregulated in cancer. Overexpression of CDK19 has been observed in various malignancies, including breast, prostate, and colorectal cancers. This has led to the development of small molecule inhibitors targeting CDK8 and CDK19 as a potential anti-cancer strategy.

Initially, efforts were focused on developing dual inhibitors of both CDK8 and CDK19. However, the broader tissue distribution of CDK8 has led to concerns about off-target toxicities. This has



spurred the development of CDK19-selective inhibitors, which are hypothesized to have a better therapeutic window.

Quantitative Data on CDK19 Inhibitors

A number of small molecule inhibitors targeting CDK19, either dually with CDK8 or selectively, have been developed and characterized. The following table summarizes the inhibitory activity (IC50 values) of some of these compounds.

Compound	Target(s)	CDK19 IC50 (nM)	CDK8 IC50 (nM)	Selectivity (CDK8/CDK 19)	Reference
BI-1347	CDK8/19	Not explicitly stated, but potent	1.4	>300-fold over other kinases	
Compound 2	CDK8/19	Not explicitly stated, but potent	1.8	High	
CCT251545	CDK8/19	High affinity	High affinity	~1	
Compound A4	CDK19 selective	Not explicitly stated	Not explicitly stated	>50	
Ro 31-8220	Multi-kinase	8.8	-	-	
AS-2863619	Multi-kinase	8,100	-	-	
GW 5074	Multi-kinase	6,300	-	-	
H-89	Multi-kinase	8,700	-	-	

Experimental Protocols

Studying the function of CDK19 requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

CDK19 Kinase Activity Assay

Foundational & Exploratory





This protocol describes a general method for measuring the kinase activity of CDK19 in vitro, which can be adapted for screening inhibitors. The ADP-Glo™ Kinase Assay is a common method.

Objective: To measure the phosphorylation of a substrate by CDK19 and assess the potency of inhibitors.

Materials:

- Recombinant human CDK19/Cyclin C enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- Substrate (e.g., a generic peptide substrate or a specific protein substrate like the Pol II
 CTD)
- ATP
- ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
- Test compounds (inhibitors) dissolved in DMSO
- 384-well plates

Procedure:

- Prepare Reagents: Dilute the CDK19/Cyclin C enzyme, substrate, and ATP to their final desired concentrations in kinase buffer. Prepare serial dilutions of the test compounds.
- Reaction Setup: In a 384-well plate, add 1 μL of the test compound or DMSO (vehicle control).
- Add 2 μL of the CDK19/Cyclin C enzyme solution to each well.
- Initiate the kinase reaction by adding 2 μL of the substrate/ATP mixture to each well.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

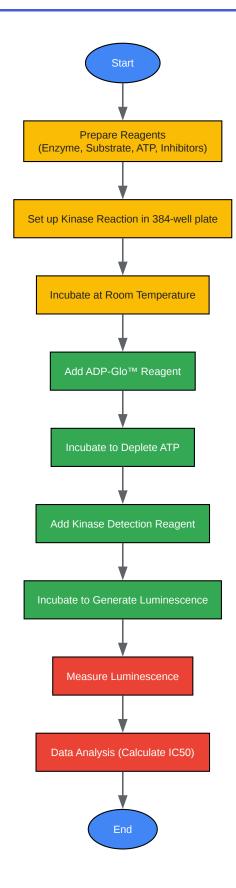






- Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- Generate Luminescent Signal: Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.





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Caption: Workflow for a typical in vitro kinase inhibitor assay.



Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the general steps for performing ChIP-seq to identify the genomic regions where CDK19 is bound.

regions where CDK19 is bound.

Materials:

- Cells or tissues of interest
- Formaldehyde for cross-linking
- · Glycine to quench cross-linking
- Lysis buffers
- Sonicator or micrococcal nuclease for chromatin fragmentation

Objective: To map the genome-wide binding sites of CDK19.

- Anti-CDK19 antibody
- Control IgG antibody
- Protein A/G magnetic beads
- Wash buffers
- · Elution buffer
- · Proteinase K and RNase A
- DNA purification kit
- Reagents for library preparation and next-generation sequencing

Procedure:



- Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
- Cell Lysis and Chromatin Fragmentation: Lyse the cells and isolate the nuclei. Fragment the chromatin to a size range of 200-600 bp using sonication or enzymatic digestion.
- Immunoprecipitation: Incubate the fragmented chromatin with an anti-CDK19 antibody or a control IgG overnight at 4°C.
- Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibodychromatin complexes.
- Washes: Wash the beads extensively to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
- DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
- Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of CDK19 enrichment.

Quantitative Mass Spectrometry for Interactome Analysis

This protocol describes a Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based quantitative proteomics approach to identify proteins that interact with CDK19.

Objective: To identify and quantify proteins that interact with CDK19 in a cellular context.

Materials:

Cell line of interest



- SILAC-compatible cell culture medium
- "Heavy" (e.g., 13C6, 15N2-Lysine and 13C6, 15N4-Arginine) and "light" (normal) amino acids
- Lysis buffer with protease and phosphatase inhibitors
- Anti-CDK19 antibody or anti-tag antibody (if using tagged CDK19)
- Protein A/G beads
- Wash buffers
- · Elution buffer
- Reagents for in-gel or in-solution digestion (e.g., trypsin)
- Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

- SILAC Labeling: Culture cells for several passages in either "heavy" or "light" SILAC medium to achieve complete labeling of the proteome.
- Cell Lysis: Lyse the "heavy" and "light" labeled cells.
- Immunoprecipitation: Perform immunoprecipitation of CDK19 (or tagged CDK19) from one labeled cell lysate, and a control immunoprecipitation (e.g., with IgG) from the other labeled lysate.
- Combine Lysates: Combine the eluates from the experimental and control immunoprecipitations.
- Protein Digestion: Digest the proteins into peptides using trypsin.
- LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.



Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the
peptides. Proteins that are significantly enriched in the "heavy" channel compared to the
"light" channel (or vice versa, depending on the experimental setup) are considered potential
CDK19 interactors.

Conclusion

CDK19 is a multifaceted kinase that plays a critical role in the intricate regulation of gene expression. Its position within the Mediator complex and its ability to phosphorylate key components of the transcriptional machinery and various transcription factors place it at the hub of cellular signaling. The dysregulation of CDK19 in cancer has established it as a promising therapeutic target. The continued development of selective CDK19 inhibitors, coupled with a deeper understanding of its biological functions through advanced experimental approaches, holds great promise for the development of novel cancer therapies. This guide provides a foundational understanding for researchers and drug development professionals to further explore the complexities of CDK19 and harness its therapeutic potential.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. What are CDK19 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- To cite this document: BenchChem. [The Function of CDK19 Kinase: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376518#what-is-the-function-of-the-cdk19-kinase]



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